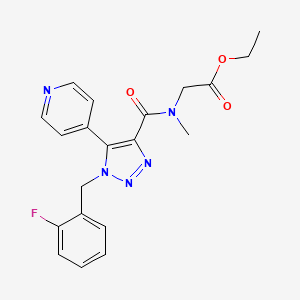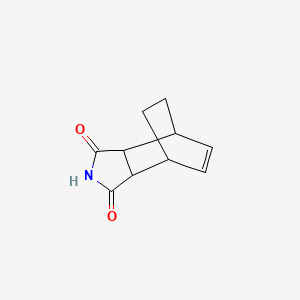
3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione is a bicyclic organic compound that belongs to the class of isoindoles. This compound is characterized by its unique structure, which includes a fused bicyclic system with a dione functional group. It is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a diene and a dienophile. One common synthetic route is as follows:
Starting Materials: The reaction begins with a suitable diene, such as cyclopentadiene, and a dienophile, such as maleic anhydride.
Reaction Conditions: The reaction is carried out under thermal conditions, typically at temperatures ranging from 80°C to 120°C, to facilitate the cycloaddition process.
Product Isolation: The resulting adduct is then subjected to hydrolysis to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the process.
化学反応の分析
Types of Reactions
3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted isoindole derivatives.
科学的研究の応用
3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar applications in organic synthesis.
N-Substituted Isoindoles: Compounds with variations in the substituents on the isoindole ring.
Uniqueness
3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione is unique due to its fused bicyclic structure and the presence of the dione functional group. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h1-2,5-8H,3-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPDFAYYJDHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common structural modifications explored in the synthesis of derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione?
A: Several research articles highlight modifications to the basic structure of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione to explore its potential applications. One common approach is the introduction of various substituents at the nitrogen atom of the imide group. For example, researchers have synthesized thiourea derivatives [] and urea derivatives [] by reacting the parent compound with different isothiocyanates and isocyanates, respectively. Another modification involves the introduction of a hydroxyl group at the 4-position of the azatricyclo ring system, as seen in the synthesis of 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione []. These modifications aim to investigate the impact of structural changes on the compound's properties and potential biological activities.
Q2: What spectroscopic techniques are commonly used to characterize 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?
A2: Researchers utilize various spectroscopic techniques to confirm the structure and identity of synthesized 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. Common techniques include:
- NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments. This data helps researchers confirm the successful incorporation of desired modifications and provides insights into the compound's structure [, ].
- Mass Spectrometry (MS): MS analysis helps determine the molecular weight of the synthesized compound, confirming its identity and purity [].
Q3: Are there any studies on the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?
A: Yes, some studies have explored the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. One study investigated the microbiological activity of a series of synthesized thiourea derivatives of the parent compound []. Although the specifics of the study weren't provided in the abstract, it highlights the growing interest in exploring the potential applications of these compounds in various fields.
Q4: What are the potential applications of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives based on current research?
A4: While research on 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives is still in its early stages, the limited information available suggests potential applications in several areas:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
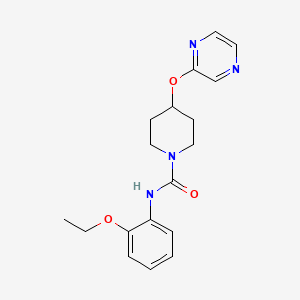
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)
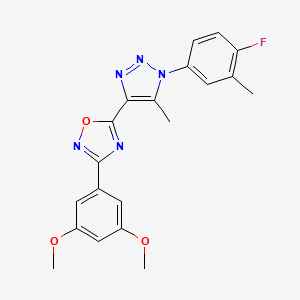
![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)
![3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)
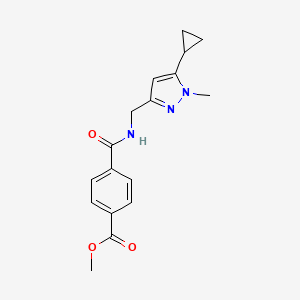
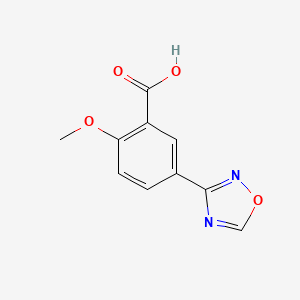
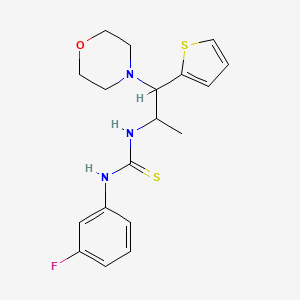
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2803512.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2803513.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2803520.png)
